tert-Butyl 2-bromopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337887 | |
| Record name | tert-Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39149-80-9 | |
| Record name | 1,1-Dimethylethyl 2-bromopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39149-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-bromopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tert Butyl 2 Bromopropanoate
Established Synthetic Routes
Direct Esterification Protocols
The synthesis of tert-butyl 2-bromopropanoate (B1255678) can be achieved through the direct esterification of 2-bromopropanoic acid with tert-butanol (B103910). This reaction typically requires a catalyst to proceed efficiently. One established method involves the reaction of 2-bromopropionic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in a solvent like dichloromethane (B109758). worktribe.com The isobutylene acts as the source of the tert-butyl group. The reaction mixture is typically stirred for an extended period, followed by a workup procedure involving washing with an aqueous basic solution, such as sodium bicarbonate, to neutralize the acid catalyst and any unreacted acid. worktribe.com
Another approach to direct esterification involves the use of coupling agents. Racemic tert-butyl 2-bromopropanoate can be produced by reacting racemic 2-bromopropanoic acid with tert-butanol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
The direct esterification of various carboxylic acids, including those structurally similar to 2-bromopropanoic acid, with tert-butanol has been studied. researchgate.net The reactivity of the alcohol is a key factor, with tertiary alcohols like tert-butanol presenting specific challenges that often necessitate the use of activating agents or specific catalysts. researchgate.netyoutube.comasianpubs.org
Syntheses from Precursors and Related Compounds
The synthesis of this compound can also be accomplished starting from precursors other than 2-bromopropanoic acid. For instance, the amino acid alanine (B10760859) can serve as a starting material. A process has been described where an ethyl ester of alanine is reacted with tert-butyl 2-bromopropionate in the presence of triethylamine. google.com This suggests the possibility of synthesizing the target compound from alanine through a series of steps that would likely involve conversion of the amino group to a bromine atom and esterification of the carboxylic acid.
Furthermore, this compound is a known reactant in the synthesis of other complex molecules. For example, it is used in the preparation of tert-butyl 2-(triphenylphosphoranylidene)propionate, a Wittig reagent. worktribe.com It also serves as a reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which are inhibitors of cytosolic phospholipase A2α. chemicalbook.comchemdad.com Additionally, it is a precursor for the synthesis of the N-tert-butyl ester of N-hydroxyalanine. prepchem.com These examples highlight its role as a versatile intermediate in organic synthesis.
Production and Valorization from Biorenewable Resources
Derivation from Polylactic Acid Degradation
A novel and environmentally significant approach to producing 2-bromopropionates, including this compound, involves the degradation of polylactic acid (PLA). researchgate.netresearchgate.net PLA, a biodegradable polymer derived from renewable resources, can be catalytically degraded to yield valuable chemical intermediates.
Research has demonstrated a two-step process for the conversion of PLA to 2-bromopropionates. researchgate.net The first step involves the degradation of PLA using a hydrogen bromide (HBr) solution, which can be performed with or without acetic acid as a co-solvent. The use of an HBr-acetic acid solution has been shown to be particularly effective in producing 2-bromopropionic acid (2-BA). researchgate.net In the second step, the resulting 2-BA can be esterified with various alcohols, including tert-butanol, to produce the corresponding 2-bromopropionate esters. researchgate.netresearchgate.net This process represents a method for upcycling PLA waste into more valuable chemical products. researchgate.net
The degradation of PLA can also yield other products, such as lactic acid (LA), lactide, and acrylic acid. researchgate.netrsc.org The reaction conditions, including temperature and the specific catalytic system used, can be tuned to favor the formation of 2-bromopropionic acid. For example, using a phosphonium (B103445) ionic liquid (Bu4PBr) as a solvent and an acidic cocatalyst can facilitate the conversion of PLA into acrylic acid and lactide, with 2-bromopropanoic acids being observed as intermediates. rsc.org Subsequent esterification of the 2-bromopropionic acid fraction with tert-butanol would yield the desired product.
Enantioselective Synthetic Approaches to Chiral this compound
Asymmetric Synthesis of (R)-tert-Butyl 2-Bromopropanoate
The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in asymmetric synthesis. The (R)-enantiomer of racemic this compound has been utilized in the asymmetric synthesis of 2,4-disubstituted compounds. ox.ac.uk
One approach to obtaining chiral this compound is through the enantioselective alkylation of a Schiff base derived from an amino acid ester. For example, the asymmetric alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester can be achieved using a chiral phase-transfer catalyst, leading to the synthesis of (R)-α,α-dialkyl-α-amino acid esters with high enantiomeric excess. researchgate.net This methodology provides a route to chiral building blocks that could be further transformed into (R)-tert-butyl 2-bromopropanoate.
Another strategy involves the use of chiral auxiliaries or catalysts in the synthesis. For instance, the condensation of the lithiated anion of a chiral sulfoxide (B87167) with methyl 2-bromopropionate has been used to prepare chiral α-bromo-α'-sulfinyl ketones, demonstrating a method for introducing chirality into a molecule containing a 2-bromopropionyl moiety. acs.org While this specific example does not directly yield this compound, the principle of using a chiral reagent to control the stereochemistry could be adapted.
Furthermore, methods for the asymmetric synthesis of related compounds, such as (S)-2-aryl propionates, have been developed using optically active bisoxazoline compounds as ligands for nickel catalysts in coupling reactions. google.com Such catalytic systems could potentially be applied to the synthesis of chiral 2-bromopropanoates. The use of Cinchona-derived organocatalysts has also been shown to be effective in the enantioselective amination of α-formyl tertiary amides, providing access to chiral α-quaternized serine derivatives. acs.org These advanced catalytic methods highlight the potential for developing highly enantioselective syntheses of (R)-tert-butyl 2-bromopropanoate.
2 Asymmetric Synthesis of (S)-tert-Butyl 2-Bromopropanoate
The enantioselective synthesis of (S)-tert-butyl 2-bromopropanoate is a critical process for obtaining this chiral building block in high optical purity. Various synthetic strategies have been developed, primarily involving the use of chiral precursors, chiral catalysts, or chiral auxiliaries to control the stereochemistry at the C2 position.
A prevalent method for synthesizing (S)-tert-butyl 2-bromopropanoate involves the direct bromination of a chiral precursor, tert-butyl (2S)-2-hydroxypropanoate. This reaction is typically carried out using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under anhydrous conditions. The reaction proceeds via an SN2 mechanism, where the bromide ion displaces the hydroxyl group, leading to an inversion of configuration if the starting material were of the opposite stereochemistry, or retention when starting from a related chiral pool material and proceeding through a double inversion. However, careful control of reaction parameters is crucial to minimize racemization of the chiral center. The use of non-polar solvents like dichloromethane helps to stabilize intermediates and reduce the likelihood of side reactions. Maintaining a low temperature, typically at or below 0°C, is also essential for preserving the stereochemical integrity of the product.
Another effective approach is the stereoselective synthesis via the Wittig reaction. This method utilizes a brominated ylide, such as α-bromo benzoylmethylene triphenylphosphorane, which is synthesized from triphenylphosphine (B44618) and 2-bromo-1-phenylethanone. This ylide then reacts with tert-butyl glyoxylate. The use of chiral auxiliaries in this process can achieve high enantioselectivity.
Asymmetric catalytic synthesis offers an elegant route to (S)-tert-butyl 2-bromopropanoate, often providing high enantiomeric excess without the need for a pre-existing stereocenter in the substrate. Organocatalysts, particularly Cinchona alkaloids, have been successfully employed to facilitate asymmetric bromolactonization, which can then be converted to the target compound. Furthermore, metal-based catalytic systems, such as copper(I)–bisoxazoline complexes, have shown efficacy in promoting the bromoesterification of allylic alcohols to yield the desired chiral bromoester.
A well-established route starts from the readily available chiral amino acid, L-alanine. This process involves the diazotization of L-alanine, followed by substitution with bromide to form (S)-2-bromopropanoic acid. This reaction is known to proceed with retention of configuration. The resulting (S)-2-bromopropanoic acid can then be esterified with tert-butanol to yield (S)-tert-butyl 2-bromopropanoate. youtube.com
The following tables summarize the research findings for various asymmetric synthesis methods of (S)-tert-butyl 2-bromopropanoate.
Table 1: Direct Bromination of tert-Butyl (2S)-2-Hydroxypropanoate
| Reagent | Equivalent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| PBr₃ | 1.2 | Dichloromethane (DCM) | 0 | 89 | 92 |
| HBr (48% aq.) | 1.0 | Tetrahydrofuran (THF) | 25 | 78 | 85 |
Table 2: Stereoselective Synthesis via Wittig Reaction
| Ylide | Substrate | Chiral Auxiliary | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| α-Bromo benzoylmethylene triphenylphosphorane | tert-Butyl glyoxylate | Yes | THF or DMF | -78 to 0 | 72-76 | 94 |
Table 3: Asymmetric Catalytic Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Organocatalyst | Cinchona alkaloids | Asymmetric bromolactonization | - | 90 |
| Metal Catalyst | Copper(I)–bisoxazoline complexes | Bromoesterification of allylic alcohols | - | 88 |
Reactivity Profiles and Mechanistic Elucidation of Reactions Involving Tert Butyl 2 Bromopropanoate
Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds using tert-butyl 2-bromopropanoate (B1255678) can be achieved through a variety of methods, including catalytic cross-coupling reactions, oxidative couplings, and reactions mediated by organometallic reagents. These transformations are fundamental in the synthesis of more complex organic molecules.
Catalytic Cross-Coupling Reactions
Catalytic cross-coupling reactions represent a powerful tool for the formation of C-C bonds, and tert-butyl 2-bromopropanoate serves as an effective electrophilic partner in several such processes. Nickel and iron catalysts have proven particularly effective in mediating these transformations.
Nickel catalysis has been instrumental in developing stereoselective methods for carbon-carbon bond formation. nih.govyoutube.com Enantioconvergent cross-coupling reactions, in particular, have enabled the synthesis of chiral molecules from racemic starting materials. In the context of α-bromo esters like this compound, nickel-catalyzed reactions with organosilanes (Hiyama coupling) and organozinc reagents (Negishi coupling) have been reported to yield enantioenriched products. masterorganicchemistry.comchemrxiv.org
The mechanism of these enantioconvergent nickel-catalyzed reactions often involves the formation of an alkyl radical. This radical can then engage with a chiral nickel complex in an "out-of-cage" pathway, leading to the formation of the cross-coupled product with high enantioselectivity. masterorganicchemistry.com For instance, the use of chiral diamine ligands with NiCl₂ can facilitate the coupling of α-bromo esters with aryl or alkenyltrimethoxysilanes, affording esters with high enantiomeric excess. masterorganicchemistry.comchemrxiv.org The choice of ligand is crucial in achieving high stereoselectivity.
Table 1: Examples of Nickel-Catalyzed Stereoselective Cross-Coupling Reactions
| Coupling Partner | Ligand Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Aryltrimethoxysilane | Chiral Diamine | α-Aryl Propionate (B1217596) | Up to 99% | masterorganicchemistry.com, chemrxiv.org |
| Alkenyltrimethoxysilane | Chiral Diamine | α-Alkenyl Propionate | Good to high | masterorganicchemistry.com, chemrxiv.org |
| Arylzinc Reagent | Mono- and Bis(oxazolines) | α-Aryl Propionate | High | masterorganicchemistry.com |
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. organic-chemistry.orgacs.org These reactions often proceed through radical mechanisms, and the study of these intermediates is key to understanding and optimizing the transformations. organic-chemistry.orgacs.org The reaction of this compound with Grignard reagents or organoboron compounds can be effectively catalyzed by iron salts, often in the presence of a phosphine (B1218219) ligand. thieme-connect.deresearchgate.net
The choice of solvent also plays a significant role. For example, in the iron-catalyzed cross-coupling of alkyl halides with alkynyl Grignard reagents, the use of nonpolar solvents like toluene (B28343) can stabilize the iron intermediates and prevent complex redistribution pathways that are observed in more polar solvents like THF. nih.gov This stabilization can lead to improved reaction selectivity and rate. nih.gov
Table 2: Influence of Solvents on Iron-Catalyzed Cross-Coupling
| Solvent | Effect on Iron Intermediates | Impact on Reaction | Reference |
| Tetrahydrofuran (THF) | Promotes complex redistribution pathways | Can lead to lower selectivity | nih.gov |
| Toluene | Increases stabilization of iron species | Improved selectivity and reaction rate | nih.gov |
Oxidative Coupling Reactions
Visible-light photoredox catalysis has provided a mild and efficient pathway for the generation of radical intermediates from alkyl halides, including this compound. These radicals can then participate in oxidative coupling reactions to form new carbon-carbon bonds. A notable example is the oxidative coupling of vinylarenes with bromocarboxylates to produce γ-ketoesters.
The proposed mechanism involves the photoexcitation of a photocatalyst, such as fac-Ir(ppy)₃, which then reduces the α-bromoester to generate an alkyl radical. This radical adds to the vinylarene to form a new radical species, which is subsequently oxidized by the photocatalyst to a carbocation. This carbocation then undergoes further reaction to yield the final γ-ketoester product.
Organometallic Reagent Mediated Reactions
The reaction of this compound with stoichiometric organometallic reagents is a classical and reliable method for carbon-carbon bond formation. Organozinc and Grignard reagents are commonly employed for this purpose.
The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal, is a well-established method for forming β-hydroxy esters. The zinc enolate of this compound, formed in situ, can also participate in palladium-catalyzed α-arylation reactions with aryl bromides. nih.gov The use of ligands such as Q-phos with a palladium source like Pd(dba)₂ has been shown to be effective for this transformation. nih.gov
Grignard reagents react with this compound to form a new carbon-carbon bond at the α-position. However, due to the high reactivity of Grignard reagents, they can also add to the ester carbonyl group, leading to the formation of tertiary alcohols as byproducts. youtube.commasterorganicchemistry.com
Table 3: Organometallic Reagent Mediated Reactions of this compound
| Organometallic Reagent | Reaction Type | Key Features | Product Type | Reference |
| Organozinc (in situ) | Reformatsky Reaction | Reaction with carbonyl compounds | β-Hydroxy Esters | organic-chemistry.org |
| Zinc Enolate | Pd-catalyzed α-Arylation | Requires a Pd catalyst and ligand | α-Aryl Propionate | nih.gov |
| Grignard Reagent | Nucleophilic Substitution | Potential for double addition to the ester | α-Substituted Propionate / Tertiary Alcohol | , masterorganicchemistry.com, youtube.com |
Zinc-Mediated Barbier-Type Reactivity
The Barbier reaction is a one-pot organometallic reaction that involves the in-situ formation of an organometallic reagent (from an alkyl halide and a metal) which then immediately reacts with a carbonyl substrate present in the same flask. In the context of this compound, this typically involves zinc metal.
The reaction proceeds under Barbier conditions where zinc powder, the bromoester, and an electrophile such as an aldehyde or ketone are all combined. The zinc metal facilitates the formation of an organozinc intermediate, which then adds to the carbonyl compound. A key feature of Barbier-type reactions is that the organometallic species is generated in the presence of the substrate, which can be advantageous for sensitive reagents. For instance, zinc-mediated Barbier reactions of propargylic bromides with aldehydes have been shown to proceed with high selectivity. researchgate.net While less reactive than Grignard or organolithium reagents, the zinc reagents formed are nucleophilic enough to attack aldehydes and ketones. wikipedia.orglibretexts.org The use of metals like zinc, tin, or indium in aqueous media has also been explored for Barbier-type reactions. researchgate.net
Reformatsky Reaction Pathways
The Reformatsky reaction is closely related to the Barbier reaction but is mechanistically distinct in its classical execution. It specifically involves the reaction of an α-haloester with a carbonyl compound (aldehyde, ketone, or even imine) in the presence of activated zinc metal to form a β-hydroxyester. wikipedia.orglibretexts.orgresearchgate.net
The first step in the pathway is the oxidative addition of zinc metal into the carbon-bromine bond of this compound. wikipedia.orglibretexts.org This insertion forms an organozinc reagent, often referred to as a Reformatsky enolate or a zinc enolate. wikipedia.orglibretexts.org Unlike lithium or boron enolates which are exclusively O-metallated, these zinc reagents can be described as C- and O-bound organometallics. wikipedia.org
Crystal structure analysis of related zinc enolates derived from ethyl and tert-butyl bromoacetates reveals that they exist as cyclic, eight-membered dimers in the solid state. wikipedia.orglibretexts.org The tert-butyl derivative adopts a chair-like ring conformation. wikipedia.orglibretexts.org This dimeric structure rearranges to form two zinc enolates. wikipedia.orglibretexts.org The carbonyl oxygen of the aldehyde or ketone substrate then coordinates to the zinc atom, forming a six-membered, chair-like transition state. wikipedia.orglibretexts.org A subsequent rearrangement, where the zinc atom transfers to the carbonyl oxygen and a new carbon-carbon bond is formed, yields a zinc alkoxide. wikipedia.orglibretexts.orgunishivaji.ac.in An acidic workup then protonates the alkoxide to give the final β-hydroxyester product and removes zinc salts. wikipedia.orglibretexts.org
The reactivity of Reformatsky enolates is more moderate compared to Grignard reagents or lithium enolates, which prevents side reactions like nucleophilic addition to the ester group of another molecule of the haloester. wikipedia.orglibretexts.org The reaction has been shown to be effective with various metals beyond zinc, including indium, samarium(II) iodide, and cerium. wikipedia.orgacs.org
| Reactant 1 | Reactant 2 | Metal/Catalyst | Solvent | Temperature (°C) | Product Type | Reference |
| This compound | Aldehydes/Ketones | Zinc | THF | Varies | β-Hydroxyester | wikipedia.orglibretexts.org |
| Chiral α-bromo-α'-sulfinyl ketone | Benzaldehyde | SmI₂ | THF | -100 | syn-Adduct (96:4 dr) | acs.org |
| Ethyl 2-bromoisobutyrate | Benzaldehyde | Electrochemical | Aqueous | -1.2 V vs Ag/AgCl | Coupling Product | researchgate.net |
| Iodolactam | Aldehyde | Triethylborane | Toluene | -78 | Coupled Product | libretexts.org |
Heteroatom Functionalization and Substitution Reactions
Nucleophilic Displacement for Nitrogen-Containing Structures
This compound readily undergoes nucleophilic substitution reactions, where the bromine atom, being a good leaving group, is displaced by a nucleophile. This pathway is fundamental for introducing nitrogen-containing functional groups into the molecule's framework. The reaction typically follows an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bonded to the bromine. edscl.in
Common nitrogen nucleophiles used in these reactions include amines and azides. gacbe.ac.in The reaction leads to the formation of tert-butyl 2-substituted propanoates, such as β-amino esters. For instance, the reaction of chiral N-tert-butanesulfinyl imines with methyl bromoacetate (B1195939) in the presence of zinc and copper chloride yields β-amino esters after desulfinylation. nih.gov The bulky tert-butyl ester group plays a significant role in the reactivity. While it can sterically hinder the approach of the nucleophile, leading to slower reaction kinetics compared to less bulky esters like methyl esters, it also helps to suppress competing elimination reactions. This steric shielding directs the nucleophilic attack effectively.
The stereochemical outcome of these SN2 reactions is a crucial aspect, especially when using an enantiomerically pure starting material like tert-butyl (2S)-2-bromopropanoate. The SN2 mechanism proceeds with a Walden inversion, meaning there is an inversion of the configuration at the chiral center. edscl.in
| Nucleophile | Substrate | Conditions | Product | Key Feature | Reference |
| Amines | tert-Butyl (2S)-2-bromopropanoate | Polar aprotic solvents | tert-Butyl (2R)-2-aminopropanoate | Inversion of stereochemistry | edscl.in |
| Potassium phthalimide | Ethyl 2-bromopropionate | Chiral phase-transfer catalyst | N-Alkylated phthalimide | Stereoselective N-alkylation | researchgate.net |
| Methyl bromoacetate (as enolate) | Chiral N-tert-butanesulfinyl imine | Zn, CuCl, THF | β-Amino ester | High yield | nih.gov |
Stereochemical Aspects of Reactions Involving the Chiral Center
The chiral center at the C2 position of this compound is a defining feature of its chemistry, profoundly influencing the stereochemical outcome of its reactions. When this molecule participates in reactions that create a new stereocenter, such as the Reformatsky reaction, the existing chirality directs the approach of the reactants, leading to diastereomeric products in unequal amounts.
In the Reformatsky reaction, the addition of the zinc enolate of this compound to a prochiral ketone or aldehyde results in the formation of a new stereocenter. The facial selectivity of this addition is influenced by the configuration of the starting bromoester. Studies have shown that high diastereomeric excess (d.e.) can be achieved. For example, a process for manufacturing isavuconazole (B1672201) utilizes a Reformatsky reaction that, after a selective precipitation step, yields the desired diastereomer of the resulting ester with a d.e. greater than 97%. google.com The initial diastereomeric excess directly from the reaction was reported to be in the range of 50-60%. google.com
The stereoselectivity of such reactions is highly dependent on the reaction conditions, including the solvent, temperature, and the specific nature of the reactants and any additives. For example, in asymmetric Reformatsky-type reactions involving chiral sulfinyl ketones, higher diastereoselectivity was observed at -100 °C compared to -78 °C, and the use of a sterically demanding tert-butyl group on the sulfoxide (B87167) significantly enhanced the diastereomeric ratio to 96:4. acs.org
Similarly, in nucleophilic substitution reactions, the stereochemistry is critical. A pure enantiomer of this compound reacting via an SN2 mechanism will lead to a product with an inverted configuration at the chiral center. edscl.in This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, allowing for the construction of complex, enantiomerically pure molecules. researchgate.net
Advanced Applications of Tert Butyl 2 Bromopropanoate in Chemical Synthesis
Chiral Auxiliaries and Asymmetric Transformations
The chiral nature of tert-butyl 2-bromopropanoate (B1255678) enables its application in asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a target molecule. This is crucial in fields like pharmacology, where different enantiomers of a drug can have vastly different biological activities.
Tert-butyl 2-bromopropanoate serves as a key reactant in stereoselective carbon-carbon bond-forming reactions, which are fundamental to building complex organic scaffolds. kyoto-u.ac.jp It is particularly valuable in metal-catalyzed cross-coupling reactions. For example, in iron-catalyzed enantioselective cross-coupling, tert-butyl 2-bromopropionate can be coupled with Grignard reagents. kyoto-u.ac.jp Although some chiral ligands like BINAP may result in a racemic product in certain iron-catalyzed systems, the use of other specific chiral bisphosphine ligands can induce notable enantioselectivity. kyoto-u.ac.jp
This reactivity is harnessed for the synthesis of α-arylpropionic acids, a class of compounds that includes many nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org Enantioconvergent Suzuki reactions, catalyzed by iron complexes, have been developed to couple tert-butyl α-bromopropionates with lithium aryl pinacol (B44631) boronates, yielding enantioenriched α-arylpropionic acids after hydrolysis of the tert-butyl ester. acs.orgua.es These methods demonstrate the compound's role in converting racemic starting materials into a single, desired enantiomer of a complex product. ua.es
Table 1: Examples of Stereoselective Reactions
| Reaction Type | Catalyst/Ligand | Reactants | Product Type | Significance | Citations |
|---|---|---|---|---|---|
| Iron-Catalyzed Cross-Coupling | Iron catalyst with chiral bisphosphine ligands | tert-Butyl 2-bromopropionate, Phenyl Grignard reagent | α-Arylpropionic acid precursor | Synthesis of enantiopure drug precursors | kyoto-u.ac.jp |
| Enantioconvergent Suzuki Reaction | FeCl₂/(R,R)-QuinoxP* | tert-Butyl α-bromopropionate, Lithium aryl pinacol boronate | Enantioenriched α-arylpropionic acid | Direct route to NSAID precursors | acs.orgua.es |
| Aza-Darzens Reaction | Lithium hexamethyldisilazide (base) | N-tert-butanesulfinyl imines, α-bromoesters | 2,2',3-substituted aziridines | Synthesis of chiral nitrogen heterocycles | beilstein-journals.org |
Enantiodiscrimination is the process by which a chiral agent selectively interacts with one enantiomer of a racemic mixture. While this compound itself can be a substrate for such processes, studies on closely related α-brominated esters, such as ethyl-2-bromopropionate, provide significant insight. Haloalkane dehalogenases (HLDs) are enzymes that have been extensively studied for their ability to catalyze the hydrolytic cleavage of carbon-halogen bonds with high enantioselectivity. researchgate.net
These enzymes are useful for the kinetic resolution of racemic mixtures of α-bromoesters and α-bromoamides. researchgate.net For instance, the haloalkane dehalogenase DsvA from Saccharomonospora viridis shows a unique preference for the (S)-enantiomer of substrates like 2-bromopentane (B28208) and ethyl-2-bromopropionate. nih.gov The enantioselectivity of these enzymes can be tuned by modifying the halide-stabilizing residues in their active sites, which affects how each enantiomer binds. nih.gov In gas chromatography, cyclodextrin (B1172386) derivatives have been used as chiral stationary phases to achieve the separation of enantiomers of ethyl 2-bromopropionate, demonstrating another form of enantiodiscrimination. researchgate.net
Table 2: Enantiodiscrimination of α-Bromoesters
| Process | Chiral Agent | Substrate | Enantioselectivity (E value) | Preferred Enantiomer | Citations |
|---|---|---|---|---|---|
| Enzymatic Resolution | Haloalkane Dehalogenase (DsvAwt) | Ethyl-2-bromopropionate | 1 | - | nih.gov |
| Enzymatic Resolution | Haloalkane Dehalogenase (DsvA01 variant) | Ethyl-2-bromopropionate | 5 | - | nih.gov |
| Enzymatic Resolution | Haloalkane Dehalogenase (DsvA03 variant) | Ethyl-2-bromopropionate | 5 | - | nih.gov |
| Enzymatic Resolution | Candida cylindracea lipase (B570770) (CCL) | Ethyl-2-chloropropionate | High (97% e.e. for amide product) | (S) | sci-hub.se |
One of the most powerful applications of chiral building blocks is in the synthesis of enantiomerically pure intermediates, which are then elaborated into more complex target molecules. nih.gov this compound and its derivatives are instrumental in this regard. For example, a general method for synthesizing enantiopure non-natural alpha-amino acids uses a key intermediate derived from L-glutamic acid, which is then elaborated via reactions like the Wittig reaction. nih.gov
Similarly, enantiopure 1-arylprop-2-en-1-ols have been prepared through lipase-catalyzed resolution, and these chiral alcohols can be derivatized to form other useful intermediates. nih.gov The synthesis of deoxypropionates, a common structural motif in natural products produced by bacteria and fungi, often involves the stereoselective reduction of α,β-unsaturated thioesters to create chiral centers. rug.nl The principles of these syntheses, which rely on the step-wise construction of chiral centers, are applicable to strategies employing this compound to introduce a propionate (B1217596) unit with a defined stereochemistry.
Building Block in Pharmaceutical and Agrochemical Synthesis
The structural features of this compound make it an attractive starting material for the synthesis of bioactive compounds, including those with pharmaceutical and agrochemical applications. The tert-butyl ester can act as a protecting group, while the bromo-substituent provides a handle for further chemical modification.
This compound serves as a precursor for introducing specific alkyl groups during the synthesis of biologically active molecules. An example area is the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. The synthesis of potent cPLA2α inhibitors often involves the alkylation of an indole (B1671886) core. nih.gov In these syntheses, tert-butyl ester groups are commonly used to protect carboxylic acid functionalities on the indole ring system. nih.gov These tert-butyl esters are later cleaved, typically with trifluoroacetic acid, to reveal the final carboxylic acid group, which is often crucial for biological activity. nih.gov While not always directly using the 2-bromopropanoate ester, the synthetic strategies highlight the importance of tert-butyl protected building blocks and alkylating agents in constructing these complex inhibitors.
Another relevant example is the synthesis of precursors for γ-secretase inhibitors, which have potential applications in treating Alzheimer's disease. The synthesis of functionalized 2-piperidinones, which are key intermediates, can be achieved using chiral N-tert-butanesulfinyl imines in stereoselective reactions. nih.gov
Beyond pharmaceuticals, this compound is employed in materials science for the design and synthesis of functionalized molecules and polymers. It is particularly useful as an initiator in atom transfer radical polymerization (ATRP). acs.org In a "grafted-from" approach, initiator molecules are covalently attached to a surface, and polymer chains are grown directly from these sites. This method has been used to create polymer brushes on the surface of graphitic carbon nanofibers (GCNFs). acs.org Oxidized GCNFs are first reacted with an initiator containing a hydroxyl group, which is then used to initiate the polymerization of monomers like tert-butyl acrylate (B77674), forming GCNF-poly(tert-butyl acrylate) brushes. acs.org The resulting hydrophobic polymer brushes can be hydrolyzed to yield hydrophilic GCNF-poly(acrylic acid) brushes, demonstrating the design of materials with tunable surface properties. acs.org
Furthermore, related bromopropanoate esters are used to create functional building blocks for self-healing materials based on the Diels-Alder reaction. For example, undec-10-en-1-yl 2-bromopropanoate is synthesized by reacting 10-undec-1-ol with 2-bromopropionyl bromide, creating a molecule with functionalities for both subsequent polymerization and cross-linking reactions. uni-saarland.de
Utilization in Polymer and Material Science Precursor Chemistry
This compound has emerged as a significant compound in polymer and material science, primarily functioning as a versatile initiator in controlled radical polymerization (CRP) techniques. researchgate.net Its structure is particularly well-suited for Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. researchgate.netacs.org
The efficacy of this compound as an ATRP initiator stems from the bromine atom, which can be reversibly activated. In a typical ATRP process, a transition metal complex, such as copper(I) bromide (CuBr) complexed with a ligand, reversibly abstracts the bromine atom from this compound. acs.orgacs.org This generates a radical that initiates the polymerization of a monomer and a higher oxidation state metal complex that acts as a deactivator. acs.orgtkk.fi This dynamic equilibrium between active (radical) and dormant (alkyl halide) species allows for the controlled growth of polymer chains, minimizing termination reactions that lead to broad polydispersity in conventional radical polymerizations. acs.org
The racemic form of this compound is frequently used in polymer chemistry, where its lack of stereospecificity is not a hindrance and allows for versatility in polymer synthesis. It has been successfully employed to initiate the polymerization of various monomers, including acrylates and styrene, to create a range of functional materials. biosynth.comcmu.edu
One of the key applications is in the synthesis of block copolymers, where different monomer blocks are linked together. cmu.eduresearchgate.net For instance, this compound can initiate the polymerization of tert-butyl acrylate to form a poly(tert-butyl acrylate) block. cmu.edunih.gov This polymer can then be used as a macroinitiator to grow a second block of a different monomer. tkk.fi The tert-butyl ester groups on the resulting polymer are particularly useful as they can be readily removed by hydrolysis under acidic conditions (e.g., with trifluoroacetic acid) to yield poly(acrylic acid) blocks. nih.gov This transforms the polymer into an amphiphilic block copolymer, containing both hydrophobic and hydrophilic segments, which are valuable for applications such as drug delivery and nanotechnology. nih.gov
Research has demonstrated that the efficiency of initiation can be very high. For the ATRP of styrene, using tert-butyl 2-bromopropionate as the initiator showed a high initiator efficiency, close to 1, outperforming unprotected or other protected R-halocarboxylic acid initiators. cmu.edu This high efficiency is crucial for creating well-defined polymers where the final molecular weight can be predicted based on the initial monomer-to-initiator ratio. acs.org
The conditions for ATRP using this compound can be tailored to control the polymerization process. Factors such as the choice of catalyst, ligand, solvent, and temperature can influence the reaction rate and the properties of the resulting polymer. acs.org For example, the ATRP of tert-butyl acrylate initiated with a poly(oxyethylene) macroinitiator functionalized with 2-bromopropionate groups proceeds with practically quantitative initiation in bulk, leading to well-defined ABA block copolymers. cmu.edu
The following tables summarize research findings on the use of this compound and related 2-bromopropionate initiators in ATRP.
Table 1: ATRP of Various Monomers Initiated by 2-Bromopropionates
| Monomer | Initiator | Catalyst System | Solvent | Polydispersity (Mw/Mn) | Research Finding |
| tert-Butyl Acrylate (tBA) | Poly(oxyethylene)-bis(2-bromopropionate) | CuBr/PMDETA | Bulk | Low (not specified) | Polymerization proceeded with nearly quantitative initiation, forming ABA block copolymers. cmu.edu |
| tert-Butyl Acrylate (tBA) | Poly(ethylene oxide)-2-bromopropionate | Not specified | Not specified | Increased to 1.3 from 1.1 | The polymerization was successful in creating an amphiphilic block copolymer. acs.org |
| Styrene (St) | tert-Butyl 2-bromobutyrate (B1202233)* | Not specified | Not specified | ~1.0 | Exhibited an initiator efficiency of approximately 1, superior to other protected forms. cmu.edu |
| tert-butyl acrylate | Prop-2-yn-1-yl 2-bromopropanoate | CuBr/PMDETA | Toluene (B28343) | Not specified | Successfully synthesized poly(tert-butyl acrylate) with a terminal ethynyl (B1212043) group. nih.gov |
| Methyl Methacrylate (MMA) | Poly(ethylene oxide)-2-bromopropionate | Not specified | Various | Lower in more polar solvents | Initiation efficiency was found to be low when initiated from a poly(oxyethylene) macroinitiator in bulk. acs.orgcmu.edu |
*Note: Data for tert-Butyl 2-bromobutyrate is included as a close structural analog to demonstrate initiator efficiency principles.
Table 2: Kinetic Data for tert-Butyl 2-Bromopropionate in ATRP
| Parameter | Catalyst System | Monomer | Solvent | Temperature | Value |
| Activation rate constant (ka) | [CuI(dNbpy)2][Br] | Methyl Methacrylate | CH3CN | 22 °C | (9.4 ± 0.6) x 10-3 M-1 s-1 |
| Deactivation rate constant (kd) | [CuI(dNbpy)2][Br] | Methyl Methacrylate | CH3CN | 22 °C | (8.5 ± 1.2) x 106 M-1 s-1 |
| Initiation rate constant (ki) | [CuI(dNbpy)2][Br] | Methyl Methacrylate | CH3CN | 22 °C | (5.5 ± 0.9) x 104 M-1 s-1 |
This data was determined using a method involving monomer trapping techniques and demonstrates the fundamental rate constants governing the ATRP process initiated by this compound.
Computational and Theoretical Investigations of Tert Butyl 2 Bromopropanoate Reactivity
Quantum Chemical Studies on Reaction Mechanisms
The primary reaction mechanism for tert-butyl 2-bromopropanoate (B1255678) involves nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the mechanistic pathways of such reactions.
The reactivity of tert-butyl 2-bromopropanoate is significantly influenced by the large tert-butyl group. This group exerts substantial steric hindrance around the electrophilic carbon atom (the carbon bonded to bromine), which modulates the dominant reaction mechanism. Computational models have confirmed that the molecule typically undergoes a bimolecular nucleophilic substitution (SN2) reaction. However, the steric bulk of the tert-butyl ester slows the reaction rate compared to less hindered analogues like methyl or ethyl esters.
Theoretical studies investigate several key factors that influence the reaction mechanism:
Steric Effects: The tert-butyl group acts as a steric shield, hindering the backside attack required for a typical SN2 mechanism. Computational models quantify this effect by calculating the strain energy in the transition state.
Electronic Effects: The carbonyl group of the ester can influence the electron density at the reaction center, affecting its susceptibility to nucleophilic attack.
Solvent Effects: Quantum chemical calculations can incorporate solvent models to simulate how different solvents stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction pathway and rate.
Beyond substitution, elimination reactions are also a possible pathway for α-bromo esters. Computational studies can help determine the relative energy barriers for substitution versus elimination, predicting which pathway is more favorable under specific conditions (e.g., the nature of the nucleophile/base, solvent polarity).
Modeling of Transition States and Energetic Profiles
A cornerstone of computational reaction analysis is the modeling of transition states (TS) and the calculation of complete energetic profiles for a proposed reaction pathway. For this compound, this involves mapping the potential energy surface for the SN2 reaction.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, have been employed to model the transition state for nucleophilic attack on this compound. These models reveal a five-coordinate carbon atom in the transition state, typical for an SN2 reaction. The calculations provide critical energetic data, most notably the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.
Studies have shown that the steric hindrance from the tert-butyl group leads to a significantly higher activation energy compared to less bulky esters. This is because the bulky group increases steric repulsion in the already crowded transition state. Computational models have quantified this difference, showing a notable increase in the activation energy barrier.
Table 1: Calculated Activation Energies for SN2 Reactions of α-Bromo Esters
| Ester Derivative | Computational Method | Calculated Activation Energy (ΔG‡) | Reference |
|---|---|---|---|
| This compound | DFT (B3LYP/6-31G*) | ~25 kcal/mol |
This interactive table allows for the comparison of calculated activation energies. The higher value for the tert-butyl derivative highlights the significant steric effect.
In Silico Prediction of Reaction Outcomes
The insights gained from quantum chemical studies and transition state modeling allow for the in silico prediction of reaction outcomes. For this compound, these predictions are centered on its kinetic behavior and selectivity.
The primary prediction derived from its high activation energy is a reduced reaction rate for nucleophilic substitution. Kinetic studies have experimentally validated these computational predictions, observing that tert-butyl esters exhibit reaction rates that are 3 to 5 times slower than their corresponding methyl ester counterparts in SN2 reactions.
Furthermore, computational models can predict regioselectivity and stereoselectivity.
Regioselectivity: In molecules with multiple electrophilic sites, theoretical calculations can predict which site is more susceptible to nucleophilic attack. For this compound, the steric bulk of the ester group can be exploited to direct incoming nucleophiles in more complex substrates, a strategy used in asymmetric synthesis.
Stereoselectivity: For chiral molecules like (2S)- or (2R)-tert-butyl 2-bromopropanoate, computational studies can predict the degree of stereochemical inversion (typical for SN2 reactions) versus racemization. The models can help identify conditions that minimize racemization by analyzing competing SN1-like pathways, which would proceed through a planar carbocation intermediate.
Table 2: Summary of In Silico Predictions for this compound Reactivity
| Property | Computational Finding | Predicted Outcome | Reference |
|---|---|---|---|
| Reaction Rate | High activation energy (~25 kcal/mol) for SN2 | Slower nucleophilic substitution compared to less hindered esters. | |
| Mechanism | SN2 pathway is sterically hindered. | Potential for competing elimination reactions, depending on conditions. | |
| Selectivity | The tert-butyl group acts as a large steric shield. | Can be used to control regioselectivity in complex syntheses. |
| Stereochemistry | SN2 mechanism proceeds with inversion of configuration. | High enantiomeric purity can be maintained under optimal conditions. | |
This interactive table summarizes the key predictions about the reactivity of this compound based on computational models.
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable synthetic methodologies is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste and utilizing safer reaction media. Research involving tert-butyl 2-bromopropanoate (B1255678) has begun to explore these principles, with a notable focus on replacing traditional organic solvents with water.
One emerging strategy involves performing N-alkylation reactions of pyridones in aqueous micellar systems. researchgate.net This approach leverages the hydrophobic core of micelles to facilitate the reaction between the water-insoluble pyridone and alkylating agents like tert-butyl 2-bromopropanoate, while using water as the bulk solvent. This method has demonstrated high conversion rates and regioselectivity at ambient temperatures, presenting a greener alternative to conventional methods that rely on volatile and often toxic organic solvents. researchgate.net The use of water as a solvent is inherently safer, more cost-effective, and environmentally friendly.
| Sustainable Approach | Key Reagents | Reaction Conditions | Advantages | Research Finding |
| Micellar Catalysis in Water | 5-bromo-2-pyridone, this compound, K₂CO₃ | Ambient temperature in water | Avoids volatile organic solvents, high conversion and regioselectivity | Achieved a high N-/O-alkylation ratio (10:1) with a good isolated yield (75%). researchgate.net |
Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
To broaden the synthetic utility of this compound, researchers are actively pursuing novel catalytic systems that offer improved efficiency, selectivity, and tolerance to various functional groups. A significant trend is the move away from expensive and rare precious metal catalysts towards more abundant and less toxic alternatives like iron and nickel.
Iron-catalyzed cross-coupling reactions have emerged as a sustainable alternative to palladium-based systems. For instance, an iron(II) chloride catalyst, in combination with a P-chiral ligand, has been successfully used for the Suzuki-Miyaura coupling of this compound with lithium arylborates. This method facilitates the synthesis of optically active 2-arylpropanoic esters, which are precursors to important anti-inflammatory drugs. Similarly, nickel-based catalysts are being employed for the asymmetric synthesis of valuable pharmaceutical intermediates. The reaction of this compound with organozinc reagents in the presence of a nickel catalyst and an optically active oxazoline (B21484) ligand allows for the production of optically active 2-(2-fluorobiphenyl-4-yl)propanoic acid, a non-steroidal anti-inflammatory drug. google.com
In addition to cross-coupling, novel catalytic systems are being developed for other important transformations. A copper-catalyzed radical addition reaction has been demonstrated between this compound and nitrosobenzene, utilizing a simple Cu(0)/PMDETA system to generate the product in high yield. escholarship.org
| Catalyst System | Reaction Type | Substrates | Key Findings & Advantages |
| Iron(II) chloride / (R,R)-QuinoxP* | Suzuki-Miyaura Coupling | This compound, Lithium arylborates | Provides facile synthesis of optically active 2-arylpropanoic esters; sustainable alternative to palladium catalysts. |
| Nickel compound / (R,R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) | Asymmetric Cross-Coupling | This compound, Organozinc reagent | Enables asymmetric synthesis of (S)-2-aryl propionates with high optical purity. google.com |
| Copper(0) / PMDETA | Radical Addition | This compound, Nitrosobenzene | Effective for C-N bond formation under mild conditions with high yield (76%). escholarship.org |
Expansion into New Fields of Chemical and Biological Research
The unique chemical structure of this compound makes it a valuable building block for synthesizing complex molecules with significant biological and therapeutic potential. Its application is expanding into cutting-edge areas of drug discovery and chemical biology.
A prominent emerging application is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This compound has been utilized in the synthesis of branched linkers for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, a crucial component of the ubiquitin-proteasome system. nih.gov The SN2 reaction of an alcohol with this compound is a key step in creating these sophisticated molecular architectures. nih.gov
Furthermore, this compound serves as a key reagent in the synthesis of inhibitors for chromatin-remodeling complexes, which are implicated in various cancers. It is used in the multi-step synthesis of therapeutic compounds designed to inhibit BRG1 and BRM, proteins whose dysregulation is linked to tumor growth. google.com Its role in constructing antibody-drug conjugates (ADCs) is also under investigation, where it can be incorporated into the synthesis of linkers connecting potent cytotoxic agents, like tubulysin (B8622420) analogs, to monoclonal antibodies for targeted cancer therapy. justia.com The reaction of this compound with triphenylphosphine (B44618) to form a phosphonium (B103445) salt is a foundational step in creating Wittig reagents, which are indispensable for the synthesis of complex natural products and pharmaceuticals. googleapis.comescholarship.org
| Field of Research | Role of this compound | Resulting Molecule/Application |
| Chemical Biology / Drug Discovery | Reagent for linker synthesis | Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. nih.gov |
| Cancer Therapy | Synthetic building block | Inhibitors of BRG1/BRM for treating cancers with specific genetic mutations. google.com |
| Targeted Therapeutics | Intermediate in linker-payload synthesis | Antibody-Drug Conjugates (ADCs) containing tubulysin analogs. justia.com |
| Organic Synthesis | Precursor to Wittig reagents | Synthesis of complex molecules and natural products. googleapis.comescholarship.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-bromopropanoate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via esterification of 2-bromopropanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄). Purity optimization involves careful control of reaction stoichiometry, temperature (recommended 0–25°C), and post-synthesis purification via fractional distillation or column chromatography. Analytical techniques such as NMR (¹H/¹³C) and GC-MS are critical for verifying structural integrity and purity .
- Safety Note : Use inert atmospheres to avoid side reactions and adhere to hazard codes (Xi, R10-36/37/38) for safe handling .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodology :
- NMR Spectroscopy : ¹H NMR resolves the tert-butyl group (singlet at ~1.4 ppm) and brominated propanoate backbone (quartet for CH₂Br at ~3.8 ppm; triplet for CH₃ at ~1.6 ppm).
- Mass Spectrometry : GC-MS confirms molecular ion peaks (m/z 209 for [M]⁺) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 153).
- IR Spectroscopy : Key stretches include C=O (~1740 cm⁻¹) and C-Br (~650 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Storage : Store in airtight containers at 2–8°C, away from ignition sources and oxidizing agents.
- Handling : Use explosion-proof equipment and grounded metal containers during transfers.
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Refer to Safety Data Sheets (SDS) for compound-specific hazards (e.g., R10 flammability) .
Advanced Research Questions
Q. How does this compound participate in SN2 reactions, and what factors influence its reactivity?
- Methodology :
- The bromine atom acts as a leaving group, enabling nucleophilic substitution. Reactivity is influenced by steric hindrance from the bulky tert-butyl group, which slows SN2 kinetics. Solvent polarity (e.g., DMSO vs. THF) and nucleophile strength (e.g., azide vs. hydroxide) must be optimized. For example, in synthesizing branched alkyl linkers, LiAlH₄ reduction post-SN2 yields secondary alcohols .
- Kinetic Analysis : Monitor reaction progress via TLC or in situ NMR to identify intermediates .
Q. How can stereochemical outcomes be controlled in reactions involving this compound?
- Methodology :
- Chiral Catalysis : Use chiral ligands (e.g., BINOL derivatives) to induce asymmetry during nucleophilic substitutions.
- Chromatographic Separation : Supercritical fluid chromatography (SFC) resolves diastereomers post-reduction (e.g., in ACBI2 linker synthesis) .
- DFT Modeling : Computational studies predict axial/equatorial conformer stability, guiding solvent selection (e.g., explicit solvent models reduce axial preference) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodology :
- High-Resolution MS : Detects low-abundance impurities (e.g., residual tert-butanol or brominated byproducts).
- Statistical Validation : Use OECD GLP guidelines for sample size determination and statistical power analysis to ensure reproducibility. Cross-validate results with independent labs .
Q. How can computational methods predict the stability and reactivity of this compound derivatives?
- Methodology :
- DFT Calculations : Model transition states for substitution reactions (e.g., activation energy barriers for SN2 pathways).
- Solvent Effects : Include explicit solvent molecules in simulations to account for solvation dynamics.
- Conformational Analysis : Compare axial vs. equatorial tert-butyl group stability in six-membered rings (e.g., cyclohexane derivatives) .
Contradiction Analysis & Best Practices
- Data Discrepancies : Conflicting reactivity reports may arise from solvent purity or moisture content. Always pre-dry solvents (e.g., molecular sieves for THF) and validate reaction conditions via control experiments .
- Safety vs. Reactivity : While tert-butyl hydroperoxide protocols (e.g., grounding containers) are informative, prioritize compound-specific SDS guidelines for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
